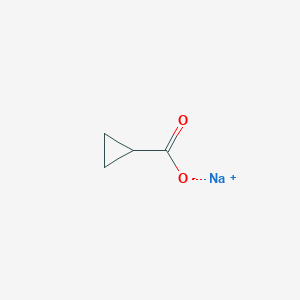

Sodiumcyclopropanecarboxylate

Description

Its molecular formula is C₄H₅NaO₂, with a molecular weight of 116.07 g/mol. The cyclopropane ring confers significant ring strain, influencing its reactivity and stability. Sodium salts of carboxylic acids typically exhibit enhanced water solubility compared to their parent acids, making them useful in pharmaceutical synthesis, agrochemicals, and as intermediates in organic reactions.

Properties

Molecular Formula |

C4H5NaO2 |

|---|---|

Molecular Weight |

108.07 g/mol |

IUPAC Name |

sodium;cyclopropanecarboxylate |

InChI |

InChI=1S/C4H6O2.Na/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |

InChI Key |

HQIZDGAMCWYBKS-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodiumcyclopropanecarboxylate typically involves the cyclopropanation of olefins using dihalocarbenes, followed by the introduction of a carboxylate group. One common method is the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of sodiumcyclopropanecarboxylate may involve mechanochemical synthesis, which is a fast and sustainable method. This approach reduces reaction times and eliminates the need for solvents, making it an attractive option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodiumcyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include cyclopropanecarboxylate derivatives, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodiumcyclopropanecarboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: Sodiumcyclopropanecarboxylate is utilized in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism of action of sodiumcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance the binding affinity and specificity of the compound to its targets. This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with sodium cyclopropanecarboxylate, differing primarily in substituents, ring size, and functional groups:

Table 1: Key Properties of Sodium Cyclopropanecarboxylate and Analogues

Detailed Comparisons

1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5)

- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine group adjacent to the cyclopropane-carboxylic acid.

- Properties : Higher molecular weight (201.22 g/mol) and LogP (1.23) due to the hydrophobic Boc group. The Boc group enhances stability during peptide synthesis but reduces water solubility.

- Synthesis : Requires anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), indicating sensitivity to moisture .

1-Cyanocyclopentanecarboxylic acid (CAS 540490-54-8)

- Structure: Cyclopentane ring with cyano (-CN) and carboxylic acid groups.

- Properties: The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.5) compared to cyclopropanecarboxylates. Lower molecular weight (139.15 g/mol) and moderate LogP (0.78) suggest better membrane permeability.

- Safety : Classified as toxic upon inhalation or skin contact, necessitating stringent handling protocols .

2,2-Dimethylcyclopropanecarboxylic acid (CAS 75885-59-5)

- Structure : Cyclopropane ring with two methyl groups and a carboxylic acid.

- Properties : Methyl groups introduce steric hindrance, reducing reactivity toward electrophilic agents. Higher LogP (1.12) indicates lipophilicity, suitable for lipid-based formulations.

Cyclopentane-1,1-dicarboxylic acid (CAS 5802-65-3)

- Structure : Cyclopentane ring with two carboxylic acid groups.

- Lower LogP (0.45) reflects higher polarity, limiting BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.